

Technical Guide: Physicochemical and Analytical Characterization of 1-(4-Chlorophenyl)-1-phenylethanol

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-1-phenylethanol

Cat. No.: B192741

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **1-(4-chlorophenyl)-1-phenylethanol**, a tertiary alcohol of interest in synthetic chemistry and as an impurity or metabolite in pharmaceutical contexts. It details the core physicochemical properties, including molecular formula and weight, and outlines standardized experimental protocols for its characterization and quantification. This guide is intended to serve as a foundational resource for professionals engaged in research, quality control, and drug development involving this compound.

Core Physicochemical Properties

1-(4-Chlorophenyl)-1-phenylethanol is a chemical compound with the CAS Number 59767-24-7.^{[1][2][3][4]} Its fundamental properties are essential for accurate experimental design, analysis, and chemical synthesis.

The molecular structure consists of an ethanol backbone with three substituents at the C1 position: a phenyl group, a 4-chlorophenyl group, and a methyl group. This chiral center means the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

The key quantitative identifiers for **1-(4-chlorophenyl)-1-phenylethanol** are summarized in the table below for quick reference.

| Property | Value | Source |
|-------------------|-------------------------|---|
| Molecular Formula | C14H13ClO | [1] [3] [5] [6] [7] [8] |
| Molecular Weight | 232.70 g/mol | [5] |
| CAS Number | 59767-24-7 | [1] [2] [3] [4] [6] |
| Density | 1.189 g/cm ³ | [1] [7] |
| Boiling Point | 358.2 °C at 760 mmHg | [1] [6] [7] |
| Flash Point | 170.5 °C | [1] [6] [7] |

Analytical Characterization Protocols

Accurate characterization is critical for confirming the identity, purity, and structure of **1-(4-chlorophenyl)-1-phenylethanol**. The following are standard experimental methodologies.

- Objective: To confirm the molecular weight of the compound.
- Methodology:
 - Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
 - Ionization Mode: Operate in positive ion mode to generate the protonated molecule $[M+H]^+$ or other adducts.
 - Analysis: Scan a mass range from m/z 50 to 500. The expected exact mass for the protonated molecule $[C14H14ClO]^+$ should be observed, confirming the molecular formula. The characteristic isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be visible for the molecular ion peak.

- Objective: To confirm the chemical structure and connectivity of atoms.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - ^1H NMR Spectroscopy:
 - Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
 - Expected Signals: Look for a singlet corresponding to the methyl protons (CH_3), a singlet for the hydroxyl proton (-OH) which may be exchangeable with D_2O , and a complex multiplet region for the nine aromatic protons of the phenyl and chlorophenyl rings.[6]
 - ^{13}C NMR Spectroscopy:
 - Acquire a carbon-13 NMR spectrum.
 - Expected Signals: Expect signals for the methyl carbon, the quaternary carbon bonded to the hydroxyl group, and distinct signals for the aromatic carbons, including those directly attached to chlorine and the quaternary carbon.
- Objective: To determine the purity of the compound and quantify any impurities.
- Methodology:
 - System: A standard HPLC system with a UV detector.
 - Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (Acetonitrile:Water).
 - Flow Rate: 1.0 mL/min.

- Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 220 nm).
- Analysis: Inject a prepared solution of the compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the analysis of **1-(4-chlorophenyl)-1-phenylethanol**.

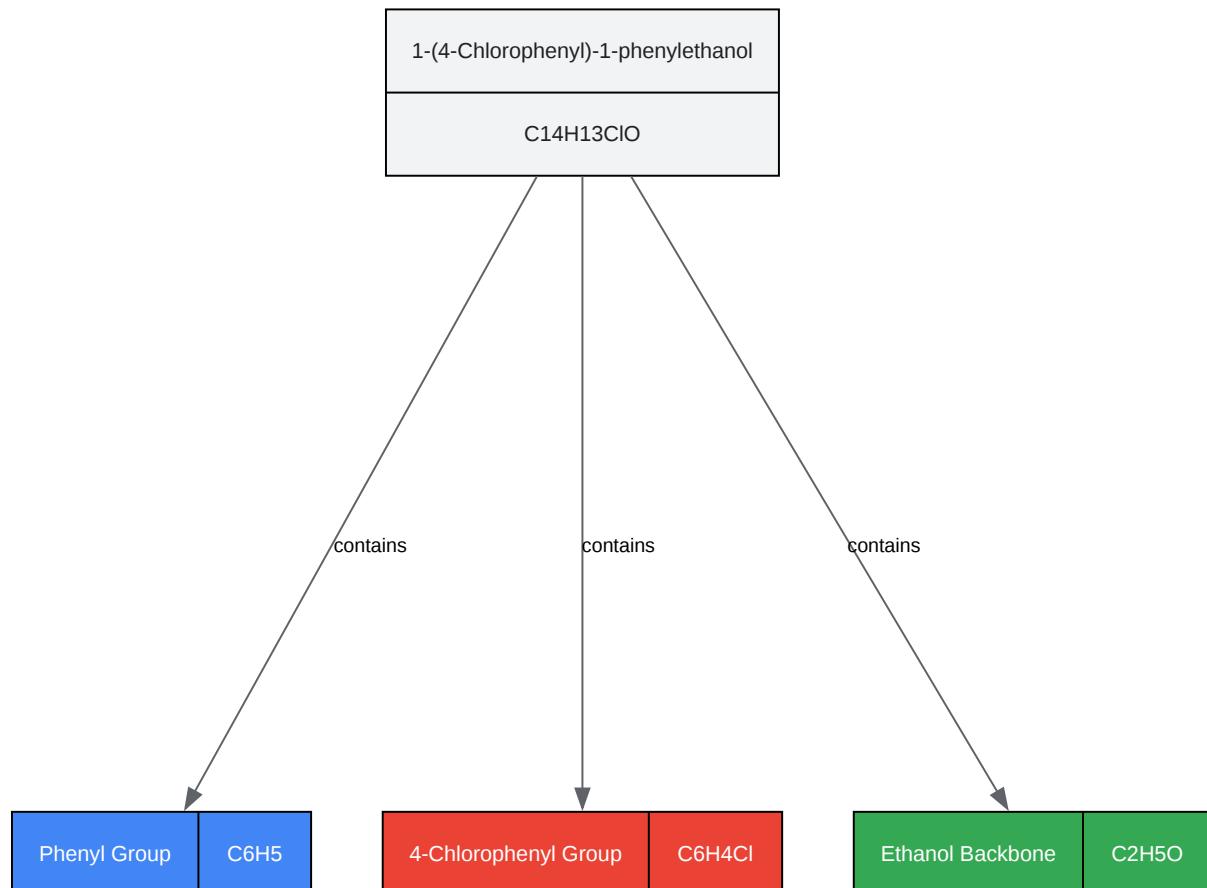
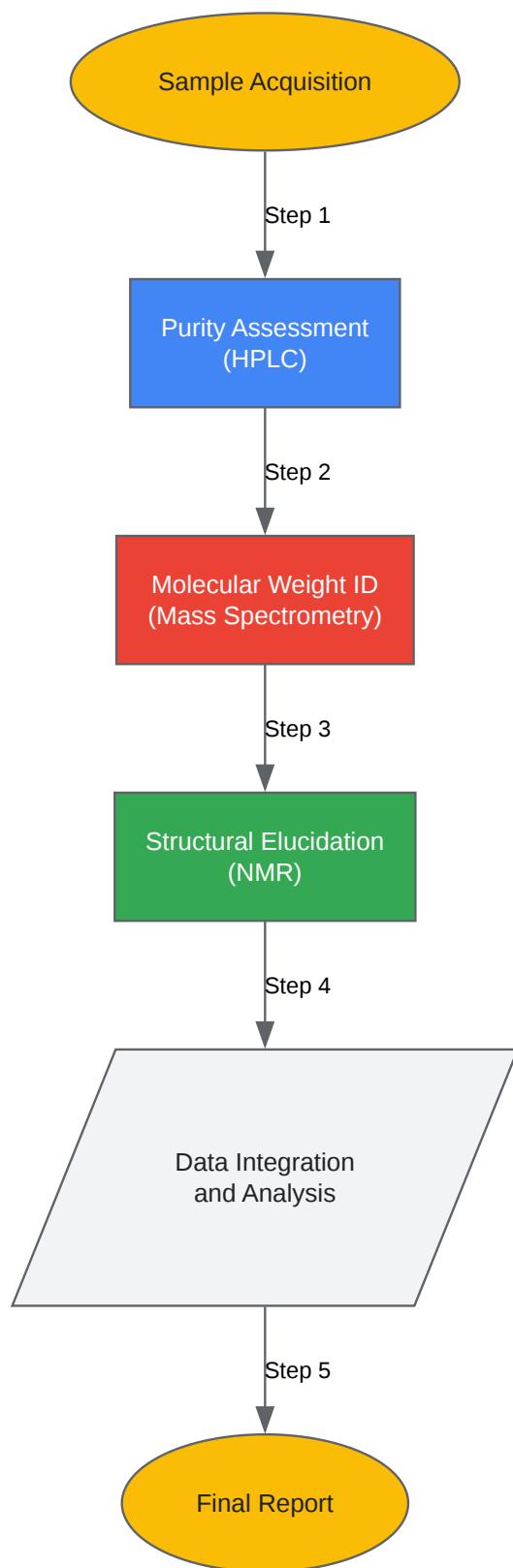
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Figure 1. Logical relationship of the core chemical moieties within the molecule.



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Figure 2. Standard experimental workflow for compound characterization.

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